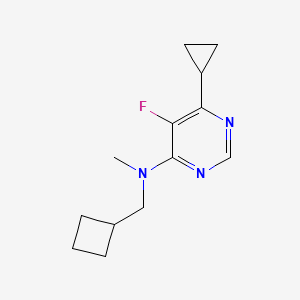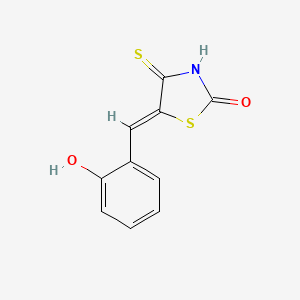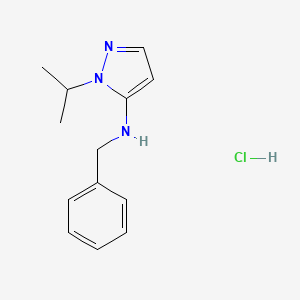![molecular formula C18H20N2O B12224079 Imidazo[1,5-a]pyridine-1-methanol, 3-[4-(1,1-dimethylethyl)phenyl]- CAS No. 937619-35-7](/img/structure/B12224079.png)
Imidazo[1,5-a]pyridine-1-methanol, 3-[4-(1,1-dimethylethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,5-a]pyridine-1-methanol, 3-[4-(1,1-dimethylethyl)phenyl]- is a heterocyclic compound that features an imidazo[1,5-a]pyridine core This structure is significant in medicinal chemistry due to its presence in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyridine derivatives typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method is the cyclocondensation of 2-aminopyridine with α-haloketones under acidic conditions. Another approach involves the oxidative cyclization of N-aryl amidines with aldehydes in the presence of a catalyst .
Industrial Production Methods
Industrial production of imidazo[1,5-a]pyridine derivatives often employs microwave-assisted synthesis due to its efficiency and reduced reaction times . This method involves the use of microwave irradiation to accelerate the reaction between 2-aminopyridine and α-haloketones, resulting in higher yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-a]pyridine-1-methanol, 3-[4-(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,5-a]pyridine-1-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include imidazo[1,5-a]pyridine-1-carboxylic acids, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
Imidazo[1,5-a]pyridine-1-methanol, 3-[4-(1,1-dimethylethyl)phenyl]- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridine-1-methanol, 3-[4-(1,1-dimethylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can act as an inhibitor of certain kinases, affecting signal transduction pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[4,5-b]pyridine
- Imidazo[1,2-b]pyridazine
Uniqueness
Imidazo[1,5-a]pyridine-1-methanol, 3-[4-(1,1-dimethylethyl)phenyl]- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to other imidazo-pyridine derivatives, this compound exhibits higher stability and distinct photophysical properties, making it suitable for specialized applications in fluorescence-based assays and optoelectronics .
Properties
CAS No. |
937619-35-7 |
|---|---|
Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
[3-(4-tert-butylphenyl)imidazo[1,5-a]pyridin-1-yl]methanol |
InChI |
InChI=1S/C18H20N2O/c1-18(2,3)14-9-7-13(8-10-14)17-19-15(12-21)16-6-4-5-11-20(16)17/h4-11,21H,12H2,1-3H3 |
InChI Key |
BNUZLJCLYDNXJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(3-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B12224003.png)
![2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12224007.png)
![1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12224016.png)
![4-Methyl-6-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)morpholin-3-one](/img/structure/B12224026.png)


![4-[3-(difluoromethyl)azetidine-1-carbonyl]-1-methyl-1H-imidazole](/img/structure/B12224055.png)


![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12224074.png)
![6-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B12224085.png)

![methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B12224089.png)
